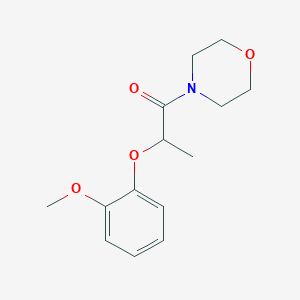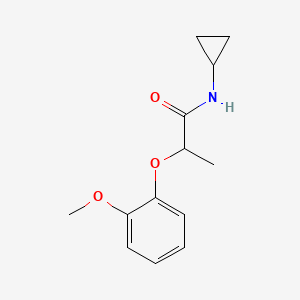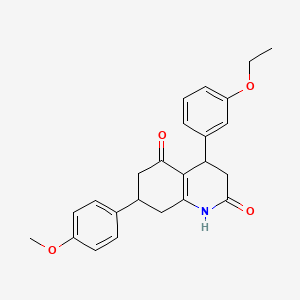![molecular formula C12H14N2O2 B4834132 2-[(cyclobutylcarbonyl)amino]benzamide](/img/structure/B4834132.png)
2-[(cyclobutylcarbonyl)amino]benzamide
Übersicht
Beschreibung
2-[(cyclobutylcarbonyl)amino]benzamide is an organic compound with the molecular formula C12H14N2O2 It is a benzamide derivative where the amide nitrogen is substituted with a cyclobutylcarbonyl group
Wirkmechanismus
Target of Action
It is known that similar 2-aminobenzamide derivatives are zinc binding groups in histone deacetylase structure (hdac) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events.
Mode of Action
Based on the known action of similar 2-aminobenzamide derivatives, it can be inferred that this compound may interact with its target by binding to the zinc ion in the active site of hdac, thereby inhibiting the enzyme’s activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(cyclobutylcarbonyl)amino]benzamide typically involves the reaction of benzoyl chloride with cyclobutylamine, followed by the introduction of an amide group. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Benzoyl chloride reacts with cyclobutylamine in the presence of a base to form N-cyclobutylbenzamide.
Step 2: N-cyclobutylbenzamide is then treated with an appropriate reagent to introduce the amide group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(cyclobutylcarbonyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide moiety allows for nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
2-[(cyclobutylcarbonyl)amino]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide: The parent compound of 2-[(cyclobutylcarbonyl)amino]benzamide, with a simpler structure.
N-cyclobutylbenzamide: An intermediate in the synthesis of this compound.
Cyclobutylamine: A precursor used in the synthesis of the compound.
Uniqueness
This compound is unique due to the presence of both a cyclobutylcarbonyl group and a benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
2-(cyclobutanecarbonylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-11(15)9-6-1-2-7-10(9)14-12(16)8-4-3-5-8/h1-2,6-8H,3-5H2,(H2,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUFIZDRFVMBOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-(4-chlorophenyl)-2-[(4-methylphenyl)amino]-4-oxo-2-butenoate](/img/structure/B4834052.png)
![3-methyl-N-(3-methylbenzyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4834054.png)
![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B4834055.png)
![1-[(4-tert-butylbenzyl)oxy]-3-(2,5-diethoxyphenyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B4834068.png)
![methyl [(5E)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4834073.png)
![1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-(2-FURYLMETHYL)-3-PIPERIDINECARBOXAMIDE](/img/structure/B4834080.png)
![(E)-2-(4-chlorophenyl)sulfonyl-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enenitrile](/img/structure/B4834081.png)

![3-methoxy-N-[3-oxo-3-(propylamino)propyl]benzamide](/img/structure/B4834093.png)

![N~1~-(2-FLUOROPHENYL)-2-{5-[(Z)-1-(5-MORPHOLINO-2-FURYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}ACETAMIDE](/img/structure/B4834110.png)



